molecular formula C10H14O4 B1205091 1-(3-Ethoxy-4-hydroxyphenyl)ethane-1,2-diol CAS No. 62024-68-4

1-(3-Ethoxy-4-hydroxyphenyl)ethane-1,2-diol

Cat. No.: B1205091
CAS No.: 62024-68-4
M. Wt: 198.22 g/mol
InChI Key: PFAULTZUGAWNOG-UHFFFAOYSA-N
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Description

1-(3-ethoxy-4-hydroxyphenyl)ethane-1,2-diol is an aromatic ether.

Scientific Research Applications

Synthesis and Chemical Properties

  • A process has been developed for the multigram synthesis of a closely related compound, 1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol, highlighting its importance in chemical synthesis (Fisher & Kerrigan, 1998).

Applications in Polymer Chemistry

  • This compound plays a role in the development of novel metal-containing polyurethane elastomers. Its derivatives, functioning as metal-incorporated dihydroxy monomers, have been utilized to enhance the thermal and mechanical properties of polyurethanes (Senthilkumar, Raghavan & Nasar, 2005).

Role in Microbial Degradation Studies

  • It is used in studying the metabolism of lignin substructure model compounds by fungi, aiding in understanding the biochemical mechanism of lignin degradation (Nakatsubo, Reid & Kirk, 1982).

Involvement in Asymmetric Synthesis

Applications in Liquid Crystals and Polymers

  • Derivatives of 1-(3-Ethoxy-4-hydroxyphenyl)ethane-1,2-diol have been used in the synthesis of liquid crystalline polyethers, demonstrating its versatility in the field of materials science (Percec & Zuber, 1992).

Insights into Molecular Structure

Properties

CAS No.

62024-68-4

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C10H14O4/c1-2-14-10-5-7(9(13)6-11)3-4-8(10)12/h3-5,9,11-13H,2,6H2,1H3

InChI Key

PFAULTZUGAWNOG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(CO)O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CO)O)O

Synonyms

3-EHPG
3-ethoxy-4-hydroxyphenylglycol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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